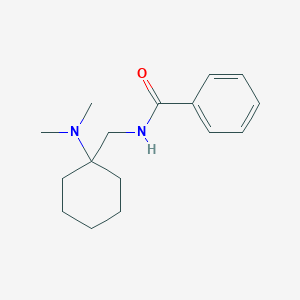

AH 7563

Description

Propriétés

IUPAC Name |

N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-18(2)16(11-7-4-8-12-16)13-17-15(19)14-9-5-3-6-10-14/h3,5-6,9-10H,4,7-8,11-13H2,1-2H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMBMAHMMQCNOGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCCCC1)CNC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90980781 | |

| Record name | N-[[1-(Dimethylamino)cyclohexyl]methyl]-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90980781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63886-94-2 | |

| Record name | N-[[1-(Dimethylamino)cyclohexyl]methyl]-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90980781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of AH-7921, a Structural Analog of AH 7563

Disclaimer: This technical guide provides a detailed overview of the mechanism of action for AH-7921 . Due to a lack of publicly available scientific literature on the pharmacological properties of AH 7563 (N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide) , its precise mechanism of action remains uncharacterized. AH-7921 (3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide) is a close structural analog of this compound and has been the subject of pharmacological studies. The information presented herein is based on data for AH-7921 and should not be directly extrapolated to this compound, as small structural differences can lead to significant changes in pharmacological activity.

This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacology of synthetic opioids of the benzamide (B126) class.

Executive Summary

AH-7921 is a synthetic opioid analgesic that primarily functions as an agonist at the µ-opioid receptor (MOR).[1][2][3] Its mechanism of action is consistent with other morphine-like opioids, involving the activation of G-protein coupled receptors to produce analgesic effects.[1][2] In vitro and animal studies have demonstrated its potency, which is comparable to or slightly greater than morphine in some assays.[1][2][4] The primary downstream signaling event following receptor activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Core Mechanism of Action: µ-Opioid Receptor Agonism

The principal mechanism of action of AH-7921 is its activity as an agonist at the µ-opioid receptor (MOR), and to a lesser extent, the κ-opioid receptor (KOR).[1] Opioid receptors, including the MOR, are members of the G-protein coupled receptor (GPCR) superfamily.[5][6]

Upon binding of an agonist like AH-7921, the MOR undergoes a conformational change, which in turn activates the associated heterotrimeric G-protein. Specifically, MORs couple to inhibitory G-proteins (Gαi/o).[5][6] This activation leads to the dissociation of the Gα subunit from the Gβγ dimer.[5][6]

The dissociated G-protein subunits then modulate the activity of several intracellular effector systems:

-

Inhibition of Adenylyl Cyclase: The Gαi subunit directly inhibits the enzyme adenylyl cyclase, which is responsible for the conversion of ATP to cyclic AMP (cAMP).[6] This leads to a reduction in intracellular cAMP levels.

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx.[5]

The net effect of these signaling events is a decrease in neuronal excitability and a reduction in the release of neurotransmitters, such as substance P, from the presynaptic terminals of nociceptive neurons. This inhibition of nociceptive signaling is the basis for the analgesic effects of AH-7921.

Quantitative Pharmacological Data for AH-7921

The following table summarizes the available quantitative data on the pharmacological activity of AH-7921. It is important to note that these values can vary depending on the specific experimental conditions and assay systems used.

| Parameter | Receptor | Value | Species/Cell Line | Assay Type | Reference |

| Functional Activity (EC50) | Human µ-Opioid Receptor (hMOR) | 26.49 ± 11.2 nM | HT1080 cells | cAMP Accumulation Assay | |

| In Vivo Potency (ED50) | Presumed µ-Opioid Receptor | 2.5 mg/kg | Mouse | Respiratory Depression | [2][7] |

Experimental Protocols

Radioligand Binding Assay (General Protocol)

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human µ-opioid receptor) are prepared from cultured cells or brain tissue.

-

Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [³H]DAMGO for the µ-opioid receptor) and varying concentrations of the unlabeled test compound (in this case, AH-7921).

-

Separation: The reaction is terminated, and the bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

cAMP Functional Assay (General Protocol)

cAMP functional assays are used to determine the functional activity of a compound at a Gαi-coupled receptor, such as the µ-opioid receptor.

-

Cell Culture: Cells stably expressing the human µ-opioid receptor (e.g., HT1080 or CHO cells) are cultured to an appropriate density.

-

Stimulation: The cells are pre-treated with forskolin, a direct activator of adenylyl cyclase, to stimulate cAMP production.

-

Treatment: The forskolin-stimulated cells are then treated with varying concentrations of the test compound (AH-7921).

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection method, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: The data are plotted as a dose-response curve, and non-linear regression is used to determine the EC₅₀ value (the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation).

Signaling Pathway and Experimental Workflow Diagrams

µ-Opioid Receptor Signaling Pathway

Caption: µ-Opioid Receptor Signaling Pathway for AH-7921.

Experimental Workflow for Determining Functional Activity

Caption: Workflow for cAMP Functional Assay.

Conclusion

The available evidence strongly indicates that AH-7921 exerts its pharmacological effects primarily through the agonistic activation of the µ-opioid receptor, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity. This mechanism is consistent with that of classical opioid analgesics. It must be reiterated that this detailed analysis is based on data for AH-7921, and further research is required to elucidate the specific mechanism of action of its structural analog, this compound. The provided information serves as a foundational guide for understanding the potential pharmacology of this class of benzamide opioids.

References

- 1. euda.europa.eu [euda.europa.eu]

- 2. AH-7921: the list of new psychoactive opioids is expanded - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AH-7921: the list of new psychoactive opioids is expanded - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AH-7921 - Wikipedia [en.wikipedia.org]

- 5. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AH-7921: the list of new psychoactive opioids is expanded | springermedizin.de [springermedizin.de]

An In-depth Technical Guide to the Proposed Synthesis and Purification of AH 7563

Disclaimer: The following document outlines a proposed synthesis and purification methodology for AH 7563 (N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide). To date, no specific, peer-reviewed scientific literature detailing the synthesis of this compound has been publicly identified. The presented protocols are therefore based on established principles of organic chemistry and analogous syntheses of structurally related compounds, such as AH-7921.[1][2] This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should be adapted and optimized under appropriate laboratory settings.

Overview of this compound

This compound is an analytical reference standard structurally categorized as an opioid.[3] Its formal name is N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide.[3] The physiological and toxicological properties of this compound are not extensively known, and it is primarily intended for research and forensic applications.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Formal Name | N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide |

| CAS Number | 63886-94-2 |

| Molecular Formula | C₁₆H₂₄N₂O |

| Formula Weight | 260.4 g/mol |

| Purity | ≥98% (as a reference standard) |

| Formulation | A crystalline solid |

Source: Cayman Chemical[3]

Proposed Synthetic Pathway

The proposed synthesis of this compound is a three-step process commencing from cyclohexanone (B45756). This pathway involves a Strecker synthesis to form a key α-aminonitrile intermediate, followed by reduction of the nitrile to a primary amine, and concluding with an amide coupling reaction.

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocols

This initial step is a Strecker synthesis, a well-established method for producing α-aminonitriles from a ketone, an amine, and a cyanide source.

-

Reaction: Cyclohexanone + Dimethylamine HCl + Potassium Cyanide → 1-(Dimethylamino)cyclohexanecarbonitrile

-

Methodology:

-

In a well-ventilated fume hood, dissolve dimethylamine hydrochloride in aqueous ethanol.

-

Add an equimolar amount of cyclohexanone to the solution and stir.

-

Slowly add an equimolar amount of potassium cyanide to the reaction mixture. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment. The reaction should be performed in a sealed flask.

-

Heat the reaction mixture under reflux for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and extract the product with an organic solvent such as diethyl ether or dichloromethane (B109758).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude α-aminonitrile.

-

The nitrile group of the intermediate from Step 1 is reduced to a primary amine. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation.

-

Reaction: 1-(Dimethylamino)cyclohexanecarbonitrile → 1-(Aminomethyl)-N,N-dimethylcyclohexan-1-amine

-

Methodology:

-

In a fume hood, suspend a molar excess of lithium aluminum hydride in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) in a flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolve the crude 1-(dimethylamino)cyclohexanecarbonitrile in anhydrous diethyl ether or THF and add it dropwise to the LAH suspension at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, cautiously quench the reaction by the sequential dropwise addition of water, followed by a 15% sodium hydroxide (B78521) solution, and then more water.

-

Filter the resulting solid aluminum salts and wash thoroughly with the reaction solvent.

-

Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude primary amine.

-

The final step is the formation of the amide bond by reacting the primary amine with benzoyl chloride. This is a standard Schotten-Baumann reaction.

-

Reaction: 1-(Aminomethyl)-N,N-dimethylcyclohexan-1-amine + Benzoyl Chloride → this compound

-

Methodology:

-

Dissolve the crude 1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine in a suitable solvent such as dichloromethane or THF.

-

Add an equimolar amount of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, to act as a scavenger for the HCl byproduct.

-

Cool the mixture in an ice bath and slowly add an equimolar amount of benzoyl chloride.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude this compound.

-

Purification Methods

Purification of the final product is crucial to obtain this compound with high purity. A combination of chromatographic and recrystallization techniques is recommended.

References

An In-depth Technical Guide to the Solubility of AH 7563

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of AH 7563, an analytical reference standard structurally categorized as an opioid.[1] The information contained herein is intended to support research and forensic applications.[1]

Chemical and Physical Properties

| Property | Value |

| Formal Name | N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide |

| CAS Number | 63886-94-2 |

| Molecular Formula | C₁₆H₂₄N₂O |

| Formula Weight | 260.4 |

| Purity | ≥98% |

| Formulation | A crystalline solid |

Table 1: Chemical and physical properties of this compound.[1]

Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. This data is crucial for the preparation of stock solutions and for designing experimental conditions.

| Solvent | Solubility |

| DMF | 10 mg/ml |

| DMSO | 2 mg/ml |

| Ethanol | 10 mg/ml |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/ml |

Table 2: Quantitative solubility of this compound in various solvents.[1]

Experimental Protocols for Solubility Determination

The following outlines a general and widely accepted method for determining the equilibrium solubility of a compound, known as the shake-flask method.[2] This protocol serves as a foundational technique in pharmaceutical and chemical research.[2]

Objective: To determine the maximum concentration of this compound that can dissolve in a specific solvent at a given temperature to reach equilibrium.

Materials:

-

This compound (crystalline solid)

-

Selected solvents (e.g., DMF, DMSO, Ethanol, Ethanol:PBS buffer)

-

Sealed, temperature-controlled containers (e.g., glass vials or flasks)

-

Orbital shaker or magnetic stirrer

-

Centrifuge

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container.[2] The presence of undissolved solid is necessary to ensure that the solution reaches saturation.

-

Seal the container to prevent solvent evaporation.

-

Place the container in a temperature-controlled environment (e.g., a water bath or incubator) and agitate it using an orbital shaker or magnetic stirrer.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours), during which the concentration of the dissolved solid will reach a maximum and constant value.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant, ensuring that no solid particles are transferred.

-

To remove any remaining suspended solids, centrifuge the sample at a high speed.

-

-

Concentration Analysis:

-

Accurately dilute the clear supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

The resulting value represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a chemical compound using the shake-flask method.

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

References

AH 7563 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available information on AH 7563. It is important to note that this compound is categorized as an analytical reference standard, and extensive research on its physiological and toxicological properties has not been publicly documented.[1]

Core Compound Information

This compound is identified as an opioid based on its structural characteristics.[1] However, detailed pharmacological and toxicological data are not available.

| Property | Value | Source |

| CAS Number | 63886-94-2 | Cayman Chemical[1] |

| Molecular Formula | C₁₆H₂₄N₂O | Cayman Chemical[1] |

| Molecular Weight | 260.4 g/mol | Cayman Chemical[1] |

| Formal Name | N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide | Cayman Chemical[1] |

Potential Signaling Pathway

Given that this compound is structurally categorized as an opioid, it is hypothesized to interact with opioid receptors, such as the mu-opioid receptor (MOR), kappa-opioid receptor (KOR), or delta-opioid receptor (DOR). These are G protein-coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.

A generalized signaling pathway for opioid receptor activation is depicted below. It is crucial to understand that this is a representative pathway, and the specific interactions and downstream effects of this compound have not been experimentally determined.

Experimental Protocols

Due to the limited publicly available research on this compound, detailed experimental protocols for this specific compound are not available. Research on analogous compounds, such as AH-7921, has involved methodologies that could potentially be adapted for the study of this compound. These include:

-

In Vitro Receptor Binding Assays: To determine the binding affinity and selectivity of the compound for various opioid receptors.

-

Functional Assays: To measure the functional activity of the compound at the receptor, such as GTPγS binding assays or cAMP accumulation assays.

-

In Vivo Behavioral Assays: In animal models to assess analgesic effects, sedative properties, and potential for abuse.

-

Metabolic Stability Assays: Using liver microsomes or hepatocytes to determine the metabolic fate of the compound.[2]

It is imperative that any research involving this compound be conducted in compliance with all applicable laws and regulations, and with appropriate safety measures in place, given its classification as a novel synthetic opioid.

References

Unraveling the Metabolic Fate of AH-7563: A Predictive and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AH-7563 is a synthetic opioid with known analgesic properties.[1] As with any novel psychoactive substance, a thorough understanding of its metabolic pathways is critical for predicting its pharmacokinetic profile, potential for drug-drug interactions, and toxicological properties. To date, specific studies detailing the biotransformation of AH-7563 are not available in the public domain. This technical guide, therefore, presents a predictive overview of its potential metabolic pathways based on its chemical structure. Furthermore, it provides a comprehensive set of standardized experimental protocols that can be employed to definitively identify and quantify its metabolites. This document is intended to serve as a foundational resource for researchers initiating metabolism studies on AH-7563 or structurally related compounds.

Predicted Metabolic Pathways of AH-7563

The chemical structure of AH-7563, N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide, suggests several potential sites for metabolic transformation.[2] The primary routes of metabolism for xenobiotics involve Phase I (functionalization) and Phase II (conjugation) reactions, predominantly occurring in the liver.

Phase I Metabolism: Phase I reactions are primarily mediated by the cytochrome P450 (CYP) enzyme system. For AH-7563, the following oxidative reactions are predicted:

-

N-demethylation: The N,N-dimethylamino group is a common substrate for CYP-mediated oxidative demethylation, leading to the formation of N-desmethyl and N,N-didesmethyl metabolites.

-

Hydroxylation: The aromatic ring and the cyclohexyl ring are susceptible to hydroxylation at various positions.

-

Amide hydrolysis: The amide linkage may undergo hydrolysis, although this is generally a slower metabolic reaction compared to oxidation.

Phase II Metabolism: The hydroxylated metabolites formed during Phase I can subsequently undergo Phase II conjugation reactions, which increase their water solubility and facilitate their excretion. Potential conjugation reactions include:

-

Glucuronidation: The hydroxylated metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

-

Sulfation: The hydroxylated metabolites can also be sulfated by sulfotransferases (SULTs).

The predicted metabolic pathways are visualized in the diagram below.

Caption: Predicted Phase I and Phase II metabolic pathways of AH-7563.

Experimental Protocols for Metabolism Studies

To empirically determine the metabolic fate of AH-7563, a series of in vitro experiments are necessary. These studies typically utilize subcellular fractions of the liver, such as microsomes and S9 fractions, or intact liver cells (hepatocytes).

Metabolic Stability Assessment

Objective: To determine the rate at which AH-7563 is metabolized by liver enzymes.

Methodology:

-

Incubation: AH-7563 (typically at a concentration of 1 µM) is incubated with human liver microsomes (e.g., 0.5 mg/mL) or cryopreserved human hepatocytes (e.g., 1 million cells/mL) in a temperature-controlled shaker (37°C).

-

Cofactors: The reaction mixture for microsomes is fortified with NADPH as a necessary cofactor for CYP450 enzymes. Hepatocyte incubations do not require external cofactors as the cells are metabolically active.

-

Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: After centrifugation to precipitate proteins, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of AH-7563.

-

Data Analysis: The natural logarithm of the percentage of AH-7563 remaining is plotted against time. The slope of the linear portion of this curve is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Metabolite Identification

Objective: To identify the chemical structures of the metabolites of AH-7563.

Methodology:

-

Incubation: A higher concentration of AH-7563 (e.g., 10-50 µM) is incubated with human liver microsomes or hepatocytes for a longer duration (e.g., 60-120 minutes) to generate sufficient quantities of metabolites.

-

Sample Preparation: The incubation samples are processed as described for metabolic stability.

-

Analysis: The samples are analyzed using high-resolution mass spectrometry (HRMS), such as a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer, coupled with liquid chromatography.

-

Data Interpretation: Metabolites are identified by comparing the mass spectra of the parent compound and potential metabolites, looking for characteristic mass shifts corresponding to predicted metabolic reactions (e.g., +16 Da for hydroxylation, -14 Da for N-demethylation, +176 Da for glucuronidation). The fragmentation patterns in the MS/MS spectra are used to confirm the site of modification.

A general workflow for these in vitro metabolism studies is depicted below.

Caption: A generalized workflow for conducting in vitro metabolism studies.

Quantitative Data Presentation

The data generated from the experimental protocols should be summarized in a clear and concise manner. The following tables provide templates for presenting hypothetical metabolic stability and metabolite identification data for AH-7563.

Table 1: Hypothetical Metabolic Stability of AH-7563 in Human Liver Microsomes

| Parameter | Value |

| Incubation Conditions | |

| Microsome Concentration | 0.5 mg/mL |

| AH-7563 Concentration | 1 µM |

| Temperature | 37°C |

| Results | |

| In Vitro Half-life (t½) | 25 minutes |

| Intrinsic Clearance (CLint) | 55 µL/min/mg protein |

Table 2: Hypothetical Metabolites of AH-7563 Identified in Human Hepatocytes

| Metabolite ID | Proposed Structure | Mass Shift (Da) | Relative Abundance (%) |

| M1 | N-desmethyl-AH-7563 | -14 | 35 |

| M2 | N,N-didesmethyl-AH-7563 | -28 | 10 |

| M3 | Hydroxylated-AH-7563 (Aromatic) | +16 | 25 |

| M4 | Hydroxylated-AH-7563 (Cyclohexyl) | +16 | 15 |

| M5 | Glucuronide of M3/M4 | +192 | 10 |

| M6 | Hydrolyzed Metabolite | -121 | 5 |

Conclusion

While specific metabolic data for AH-7563 is currently lacking in published literature, this guide provides a robust framework for its investigation. The predicted metabolic pathways, based on fundamental principles of drug metabolism, suggest that N-demethylation and hydroxylation are likely to be the major routes of biotransformation. The detailed experimental protocols and templates for data presentation offer a clear roadmap for researchers to elucidate the metabolic fate of AH-7563. Such studies are essential for a comprehensive risk assessment and understanding of the pharmacology of this synthetic opioid.

References

In Vitro Stability of Synthetic Opioids: A Technical Guide Modeled on AH-7921

Disclaimer: As of December 2025, publicly available data on the in vitro stability of AH 7563 is unavailable. This technical guide, therefore, utilizes data and methodologies from a comprehensive study on AH-7921 , a structurally related synthetic opioid, to provide researchers, scientists, and drug development professionals with a framework for assessing the in vitro stability of novel psychoactive substances. The experimental protocols and data presented herein should be considered as a representative example.

Introduction

The in vitro stability of a compound is a critical parameter in the early stages of drug discovery and development. It provides essential insights into a molecule's susceptibility to metabolic enzymes, which can significantly influence its pharmacokinetic profile, bioavailability, and potential for drug-drug interactions. This guide outlines the key experimental procedures and data interpretation for determining the in vitro stability of synthetic opioids, using AH-7921 as a case study.

Quantitative Stability Data

The metabolic stability of a compound is often assessed in liver microsomes or hepatocytes, which contain a rich complement of drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs). The data below, derived from studies on AH-7921, is presented to illustrate how such findings are typically summarized.

Table 1: In Vitro Metabolic Stability of AH-7921 in Human Liver Microsomes (HLM)

| Parameter | Value |

| Incubation Time | Up to 1 hour |

| Initial Concentration | 1 µmol/L |

| In Vitro Half-Life (t½) | 13.5 ± 0.4 min |

Data sourced from a study on AH-7921, a synthetic opioid designer drug[1][2].

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the replication and interpretation of in vitro stability assays. The following protocols are based on established methods used for the metabolic characterization of AH-7921.[1][2]

Metabolic Stability in Human Liver Microsomes (HLM)

This assay provides an estimate of the intrinsic clearance of a compound by hepatic enzymes.

Materials:

-

Test compound (e.g., AH-7921)

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for quenching the reaction)

-

Internal standard for analytical quantification

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Pre-warm a mixture of HLM and phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Immediately add the test compound to the reaction mixture to achieve the final desired concentration (e.g., 1 µmol/L).

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.

-

Vortex and centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

-

Calculate the in vitro half-life (t½) from the rate of disappearance of the parent compound.

Metabolite Identification in Human Hepatocytes

Incubation with human hepatocytes allows for a more comprehensive assessment of metabolism, including both Phase I and Phase II metabolic pathways.

Materials:

-

Test compound (e.g., AH-7921)

-

Cryopreserved or fresh human hepatocytes

-

Hepatocyte culture medium

-

Incubator (37°C, 5% CO₂)

-

Solvents for extraction (e.g., acetonitrile, methanol)

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for metabolite profiling

Procedure:

-

Thaw and plate human hepatocytes according to the supplier's instructions.

-

Allow the cells to attach and recover.

-

Replace the medium with fresh medium containing the test compound at the desired concentration (e.g., 10 µmol/L).

-

Incubate the hepatocytes for a specified period (e.g., up to 3 hours).

-

At the end of the incubation, collect both the cell supernatant and the cell lysate.

-

Extract the samples using appropriate organic solvents.

-

Analyze the extracts using high-resolution LC-MS to identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro stability and metabolism study.

References

- 1. Metabolic characterization of AH-7921, a synthetic opioid designer drug: in vitro metabolic stability assessment and metabolite identification, evaluation of in silico prediction, and in vivo confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic characterization of AH-7921, a synthetic opioid designer drug: in vitro metabolic stability assessment and metabolite identification, evaluation of in silico prediction, and in vivo confirmation - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: AH 7563 Receptor Binding Affinity Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

AH 7563, chemically known as N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide, is a synthetic compound structurally categorized as an opioid.[1] As a member of the N-substituted cyclohexylmethylbenzamide class of analgesics, its pharmacological activity is of significant interest to researchers exploring novel pain therapeutics. This technical guide provides a comprehensive overview of the receptor binding affinity of this compound, including detailed experimental protocols and an examination of its associated signaling pathways. While specific quantitative binding data for this compound is not widely available in recent literature, this guide draws upon information from related compounds and established methodologies to provide a thorough understanding of its expected pharmacological profile.

Core Concepts in Receptor Binding Affinity

The interaction between a ligand like this compound and its receptor is quantified by its binding affinity. Key metrics include:

-

Inhibition Constant (Ki): Represents the concentration of a competing ligand that will bind to half of the receptors in the absence of the radioligand at equilibrium. A lower Ki value indicates a higher binding affinity.

-

Dissociation Constant (Kd): The concentration of a ligand at which half of the receptor binding sites are occupied at equilibrium. It is an inverse measure of affinity.

-

IC50: The concentration of an unlabeled drug that displaces 50% of a specifically bound radioligand. This value is dependent on the concentration of the radioligand used in the assay.

Expected Receptor Binding Profile of this compound

Based on its structural classification and the activity of related compounds, this compound is expected to primarily target opioid receptors. The main opioid receptor subtypes are Mu (µ, MOR), Delta (δ, DOR), and Kappa (κ, KOR).

Data on Related N-Substituted Cyclohexylmethylbenzamides

To provide context for the potential binding affinity of this compound, the following table summarizes data for structurally similar compounds.

| Compound | Receptor Target | Binding Affinity (Ki) | Reference Compound | Assay Type |

| AP01 | µ-Opioid Receptor (MOR) | 60 nM | [3H]DAMGO | Radioligand Displacement |

| AP01 | κ-Opioid Receptor (KOR) | 34 nM | [3H]U-69,593 | Radioligand Displacement |

| U-47700 | µ-Opioid Receptor (MOR) | 5.3 nM | [3H]DAMGO | Radioligand Displacement |

| U-47700 | κ-Opioid Receptor (KOR) | 910 nM | [3H]U-69,593 | Radioligand Displacement |

Note: This data is for compounds structurally related to this compound and should be used for comparative purposes only.

Experimental Protocols: Radioligand Displacement Assay for Opioid Receptors

The following is a generalized protocol for determining the binding affinity of a test compound like this compound to opioid receptors using a radioligand displacement assay.

Materials and Reagents

-

Membrane Preparations: Commercially available or prepared in-house from cells (e.g., CHO or HEK293) stably expressing the human µ, δ, or κ opioid receptor.

-

Radioligands:

-

For MOR: [³H]DAMGO (a µ-selective agonist)

-

For KOR: [³H]U-69,593 (a κ-selective agonist)

-

For DOR: [³H]Naltrindole (a δ-selective antagonist)

-

-

Unlabeled Ligands:

-

Test compound (this compound)

-

Non-specific binding control (e.g., Naloxone)

-

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Scintillation Cocktail

-

96-well Filter Plates

-

Scintillation Counter

Experimental Workflow

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with AH 7563

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available information and general protocols for the in vivo investigation of AH 7563, an opioid compound with demonstrated analgesic properties. The following sections detail its physicochemical characteristics, reported efficacy, and a template for conducting in vivo experiments.

Physicochemical Properties

A clear understanding of the compound's properties is crucial for appropriate formulation and handling.

| Property | Value |

| Molecular Formula | C16H24N2O |

| Molecular Weight | 260.37 g/mol |

| CAS Number | 63886-94-2 |

| Appearance | Typically exists as a solid at room temperature.[1] |

| Density | 1.039 g/cm³ |

| Solubility | DMF: 10 mg/ml, DMSO: 2 mg/ml, Ethanol: 10 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml.[2] |

In Vivo Efficacy: Analgesic Effects

This compound has shown analgesic effects in murine models. The effective dose 50 (ED50) values from key studies are summarized below.

| Animal Model | Test | Route of Administration | ED50 |

| Mouse | Phenylquinone-induced writhing test | Oral | 15.3 mg/kg[1] |

| Mouse | Hot plate test | Subcutaneous | 15.5 mg/kg[1] |

Experimental Protocols

The following are general protocols for in vivo studies involving this compound. Note: These are templates and should be optimized based on specific experimental goals and institutional guidelines.

Animal Models

The choice of animal model is critical for the relevance of in vivo studies.[3] Murine models (mice) have been successfully used to demonstrate the analgesic effects of this compound. When planning a preclinical study, it is important to select the best animal model and route of administration for the experimental drug.[4]

Formulation Preparation (Example)

The proper formulation of this compound is essential for bioavailability and consistent results. Different compounds have varying solubility and may require different formulation methods.[1] It is strongly recommended to use freshly prepared formulations for optimal results.[1]

Example Oral Formulation (Suspension in 0.5% CMC Na):

This protocol is an example and may require adjustment.

-

Prepare a 0.5% Carboxymethylcellulose (CMC) Sodium Solution:

-

Measure 0.5 g of CMC Na.

-

Dissolve it in 100 mL of distilled water (ddH2O) until a clear solution is obtained.

-

-

Prepare the this compound Suspension:

-

To prepare a 100 mL working solution of 2.5 mg/mL, weigh 250 mg of this compound.

-

Add the 250 mg of this compound to the 100 mL of 0.5% CMC Na solution.

-

Mix thoroughly to create a homogenous suspension. This solution is now ready for oral administration to animals.[1]

-

Example Injectable Formulation (DMSO/PEG300/Tween 80/Saline):

This is a common vehicle for compounds with limited aqueous solubility.

-

Prepare a Stock Solution in DMSO:

-

Dissolve a pre-weighed amount of this compound in a minimal amount of DMSO.

-

-

Prepare the In Vivo Formulation:

-

Take the required volume of the DMSO stock solution.

-

Add PEG300 and mix until the solution is clear.

-

Add Tween 80 and mix until the solution is clear.

-

Finally, add ddH2O (or saline) to the final desired volume and mix until clear.[1]

-

Administration

-

Oral Gavage: For oral administration, use a suitable gavage needle to deliver the this compound suspension directly into the stomach.

-

Subcutaneous Injection: For subcutaneous administration, inject the formulated this compound solution under the skin, typically in the scruff of the neck or the flank.

Experimental Workflow

A typical workflow for assessing the analgesic efficacy of this compound in vivo is outlined below.

References

- 1. This compound | Opioid Receptor | 63886-94-2 | Invivochem [invivochem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Animal models for microbicide safety and efficacy testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Animal Models Rodent Shared Resource | Lombardi Comprehensive Cancer Center | Georgetown University [lombardi.georgetown.edu]

Application Note: Utilizing AH 7563 as a Reference Standard in Mass Spectrometry for Quantitative Analysis

Abstract

This application note provides a comprehensive guide for the utilization of AH 7563 as a reference standard in mass spectrometry-based quantitative analysis, particularly for opioids and related compounds in complex matrices. This compound, a synthetic opioid, serves as an excellent internal standard due to its structural similarity to certain classes of opioids and its high purity.[1] This document outlines the key chemical properties of this compound, detailed experimental protocols for its use in Liquid Chromatography-Mass Spectrometry (LC-MS) workflows, and expected analytical performance characteristics. The methodologies described herein are intended for researchers, scientists, and drug development professionals engaged in forensic toxicology, clinical chemistry, and pharmaceutical research.

Introduction

Accurate and precise quantification of analytes in complex biological matrices is a critical challenge in analytical chemistry.[2][3][4][5] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become the gold standard for such analyses due to its high sensitivity and selectivity. The use of an internal standard is a fundamental practice in quantitative mass spectrometry to correct for variations that can occur during sample preparation, injection, and ionization, thereby significantly improving the accuracy and reliability of the results.[6][7]

This compound is an analytical reference standard structurally categorized as an opioid.[1] Its stable chemical nature, high purity (≥98%), and solubility in common organic solvents make it a suitable candidate for use as an internal standard in the quantitative analysis of opioids and other structurally related compounds.[1] This application note details the necessary steps and considerations for incorporating this compound into a quantitative LC-MS workflow.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is crucial for its effective implementation.

| Property | Value | Reference |

| Formal Name | N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide | [1] |

| CAS Number | 63886-94-2 | [1] |

| Molecular Formula | C₁₆H₂₄N₂O | [1] |

| Formula Weight | 260.4 g/mol | [1] |

| Purity | ≥98% | [1] |

| Formulation | A crystalline solid | [1] |

| Solubility | DMF: 10 mg/mL, DMSO: 2 mg/mL, Ethanol: 10 mg/mL | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 5 years | [1] |

Mass Spectrometry Data

The mass spectrometric behavior of this compound is critical for its use as an internal standard. The following table summarizes its key mass spectral data, which is essential for setting up a quantitative method using techniques like Multiple Reaction Monitoring (MRM).

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion ([M+H]⁺) | m/z 261.2 |

| Major Fragment Ions | To be determined from MS/MS analysis. Common fragments for similar structures often involve cleavage of the amide bond and fragmentation of the cyclohexyl ring. |

Note: Specific fragment ions should be determined empirically on the mass spectrometer being used.

Experimental Protocols

The following protocols provide a general framework for the use of this compound as an internal standard in LC-MS analysis. Optimization of these protocols for specific analytes and matrices is recommended.

Preparation of Stock and Working Solutions

Proper preparation of standard solutions is fundamental to achieving accurate quantitative results.

a. This compound Internal Standard (IS) Stock Solution (1 mg/mL):

-

Accurately weigh approximately 1 mg of this compound analytical standard.

-

Dissolve in 1 mL of a suitable organic solvent (e.g., methanol (B129727) or ethanol).

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C in a tightly sealed vial.

b. Analyte Stock Solution (1 mg/mL):

-

Accurately weigh approximately 1 mg of the target analyte(s).

-

Dissolve in 1 mL of a suitable organic solvent.

-

Vortex thoroughly.

-

Store at the recommended temperature for the specific analyte.

c. Working Solutions:

-

Prepare a series of analyte working solutions by serially diluting the analyte stock solution to create calibration standards at desired concentrations.

-

Prepare an internal standard working solution by diluting the this compound stock solution to a concentration that provides a stable and robust signal in the analytical run (e.g., 100 ng/mL).

Sample Preparation (Using Protein Precipitation - for Biological Matrices)

This protocol is a common and straightforward method for extracting small molecules from biological fluids like plasma or urine.

-

Pipette 100 µL of the biological sample (calibrator, quality control, or unknown) into a microcentrifuge tube.

-

Add a fixed volume of the this compound internal standard working solution to each sample.

-

Add 300 µL of cold acetonitrile (B52724) (or other suitable protein precipitating agent).

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS analysis.

LC-MS/MS Method

The following are typical starting conditions for the analysis of opioids. Method optimization is crucial for achieving the desired chromatographic separation and sensitivity.

| LC Parameter | Suggested Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 7 minutes, hold for 2 minutes, return to initial conditions and equilibrate. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS Parameter | Suggested Condition |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

MRM Transitions:

-

Analyte: To be determined based on the specific analyte of interest.

-

This compound (IS): Precursor ion m/z 261.2 → Product ion(s) m/z [To be determined empirically].

Data Analysis and Interpretation

Quantitative analysis is performed by constructing a calibration curve. The ratio of the peak area of the analyte to the peak area of the internal standard (this compound) is plotted against the concentration of the analyte for the calibration standards. A linear regression is then applied to the calibration curve to determine the concentration of the analyte in the unknown samples.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for using this compound as an internal standard in a quantitative mass spectrometry experiment.

Caption: Workflow for quantitative analysis using this compound as an internal standard.

Conclusion

This compound is a reliable and stable analytical reference standard suitable for use as an internal standard in the quantitative analysis of opioids and other related compounds by LC-MS. The protocols and data presented in this application note provide a solid foundation for the development and validation of robust quantitative methods. Proper implementation of this compound as an internal standard will contribute to achieving highly accurate and precise analytical results in various research and development settings.

References

- 1. caymanchem.com [caymanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Quantitative LC-MS/MS Analysis of Opiates and Opioids in Human Urine | Springer Nature Experiments [experiments.springernature.com]

- 4. Quantitative Opiate, Opioid, and Benzodiazepine Testing by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative LC-MS/MS Analysis of Opiates and Opioids in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. waters.com [waters.com]

Application Notes and Protocols for AH 7563 in Animal Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

AH 7563 is a synthetic compound structurally classified as an opioid, demonstrating analgesic properties in preclinical animal models. These application notes provide a comprehensive overview of the available data on this compound, including its formulation, established dosages for inducing analgesia in mice, and detailed protocols for relevant efficacy testing. The information is intended to guide researchers in designing and executing in vivo studies to explore the pharmacological profile of this compound.

Quantitative Data Summary

The following table summarizes the effective dose (ED50) of this compound required to produce an analgesic effect in mice in two standard behavioral assays.

| Animal Model | Assay | Administration Route | ED50 |

| Mouse | Phenylquinone-Induced Writhing Test | Oral | 15.3 mg/kg |

| Mouse | Hot Plate Test | Subcutaneous | 15.5 mg/kg |

Mechanism of Action & Signaling Pathway

This compound is categorized as an opioid compound.[1] While specific receptor binding affinity data for this compound at the mu (µ), delta (δ), and kappa (κ) opioid receptors are not publicly available, its analgesic effects suggest it acts as an agonist at one or more of these receptors. Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade leading to the inhibition of neuronal excitability and neurotransmitter release, ultimately resulting in analgesia.

A generalized signaling pathway for opioid receptor activation is depicted below.

Experimental Protocols

I. Formulation of this compound for In Vivo Administration

Successful in vivo studies depend on the appropriate formulation of the test compound. The following are suggested methods for preparing this compound for oral and subcutaneous administration.

A. Vehicle for Oral or Subcutaneous Administration (Solubilized)

-

Prepare a stock solution: Dissolve this compound in DMSO to a desired stock concentration (e.g., 10 mg/mL).

-

Prepare the final formulation:

-

Take the required volume of the DMSO stock solution.

-

Add PEG300 and mix until the solution is clear.

-

Add Tween 80 and mix until the solution is clear.

-

Add ddH₂O to the final desired volume and mix until the solution is clear.

-

Note: The final concentrations of DMSO, PEG300, and Tween 80 should be optimized to ensure solubility and minimize vehicle-induced effects. A common starting point is a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline or water.

-

B. Vehicle for Oral Administration (Suspension)

-

Prepare a 0.5% CMC-Na solution: Dissolve 0.5 g of carboxymethylcellulose sodium (CMC-Na) in 100 mL of distilled water. Stir until a clear solution is obtained.

-

Prepare the suspension: Add the required weight of this compound to the 0.5% CMC-Na solution to achieve the final desired concentration (e.g., 2.5 mg/mL). Vortex or sonicate to ensure a uniform suspension. Prepare fresh daily.

The workflow for formulation preparation is outlined below.

References

Application Notes and Protocols for the Analytical Detection of AH-7921 in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of the synthetic opioid AH-7921 in various biological matrices. The methodologies outlined are based on established forensic and toxicological research, primarily utilizing mass spectrometry-based techniques.

Introduction

AH-7921 (3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide) is a synthetic opioid agonist that acts on the µ-opioid receptor.[1][2] Developed in the 1970s, it has more recently emerged as a novel psychoactive substance (NPS) associated with numerous fatal and non-fatal intoxications.[1][2][3] Accurate and sensitive analytical methods are crucial for its detection in biological samples for clinical and forensic investigations. Standard immunoassays may not detect AH-7921, necessitating more specific techniques like chromatography coupled with mass spectrometry.[1]

Signaling Pathway of AH-7921

AH-7921 functions as a µ-opioid receptor agonist, similar to morphine and other opioids.[2] The binding of AH-7921 to the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events leading to its analgesic and other physiological effects.

Caption: Simplified signaling pathway of AH-7921 upon binding to the µ-opioid receptor.

Analytical Methodologies

The primary analytical techniques for the detection and quantification of AH-7921 in biological samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5][6][7] These methods offer high sensitivity and specificity, which is essential due to the low concentrations often encountered in biological matrices.[6]

Sample Preparation

Effective sample preparation is critical for removing interferences and concentrating the analyte. Common techniques include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

3.1.1. Liquid-Liquid Extraction (LLE) Protocol for Blood and Urine

This protocol is adapted from procedures described in forensic toxicology reports.[4]

-

Sample Aliquoting: Pipette 1 mL of the biological sample (e.g., whole blood, urine) into a clean glass tube.

-

Internal Standard Addition: Add an appropriate internal standard (e.g., MDPV-d8).[4]

-

Alkalinization: Adjust the pH of the sample to approximately 11 using a borate (B1201080) buffer.[4] This step is crucial for ensuring AH-7921 is in its non-ionized form, facilitating its extraction into an organic solvent.

-

Extraction: Add 5 mL of an extraction solvent mixture, such as ethyl acetate (B1210297)/heptane.[4]

-

Mixing: Vortex the mixture for 10 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

-

Centrifugation: Centrifuge the sample at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

-

Collection: Carefully transfer the upper organic layer to a new clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of mobile phase for LC-MS/MS or ethyl acetate for GC-MS) for analysis.

3.1.2. Protein Precipitation Protocol for Blood

A simpler and faster method for sample clean-up, particularly for LC-MS analysis.[4]

-

Sample Aliquoting: Pipette 0.5 mL of blood into a microcentrifuge tube.

-

Precipitating Agent: Add 1.5 mL of cold acetonitrile.

-

Mixing: Vortex for 2 minutes to precipitate proteins.

-

Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.

-

Collection: Transfer the supernatant to a new tube for evaporation and reconstitution or direct injection.

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of AH-7921, often used for screening and confirmation.[1]

Experimental Protocol:

-

Instrumentation: An Agilent 7890/5977B GC-MS system or equivalent.[8]

-

Column: A capillary column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Inlet Temperature: 280°C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature of 100°C, hold for 1 minute.

-

Ramp at 20°C/min to 300°C.

-

Hold at 300°C for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode (m/z 50-550) for screening and Selected Ion Monitoring (SIM) for quantification.[4]

-

SIM Ions for AH-7921: m/z 126 (quantifier), 145, and 173 (qualifiers).[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and is well-suited for the quantification of AH-7921 in complex biological matrices.[4][5][6]

Experimental Protocol:

-

Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.

-

Column: A C18 reversed-phase column (e.g., Zorbax Poroshell EC-C18, 2.1 x 100mm, 2.7µm).[9]

-

Mobile Phase A: 0.1% formic acid in water with 10 mM ammonium (B1175870) formate.[4]

-

Mobile Phase B: 0.1% formic acid in methanol.[4]

-

Gradient Elution:

-

Start with 5% B.

-

Linearly increase to 70-95% B over several minutes.[4]

-

-

Injection Volume: 5-10 µL.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions for AH-7921:

Quantitative Data Summary

The following table summarizes quantitative data for the analysis of AH-7921 in biological samples from various studies.

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Calibration Range | Reference |

| LC-MS/MS | Saliva | 5 ng/mL | 10 ng/mL | 10 - 500 ng/mL | [10] |

| LC-MS/MS | Blood | Not Reported | Not Reported | 0.03 - 0.99 µg/g | [4] |

| LC-QTOF-MS | Urine | Not Reported | Not Reported | 100 - 5000 ng/mL | [4] |

Note: LOD and LOQ values are highly method and matrix-dependent and should be determined during in-house validation.

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the analysis of AH-7921.

Caption: General experimental workflow for GC-MS analysis of AH-7921.

Caption: General experimental workflow for LC-MS/MS analysis of AH-7921.

Conclusion

The analytical methods described provide a robust framework for the detection and quantification of AH-7921 in biological samples. LC-MS/MS is generally preferred for its superior sensitivity and specificity, which is crucial for detecting the low concentrations of potent synthetic opioids.[6][7] Method validation, including the determination of LOD, LOQ, linearity, accuracy, and precision, is essential before implementation in a laboratory setting. The continuous emergence of new psychoactive substances necessitates the development and adaptation of analytical methods to ensure comprehensive toxicological screening.

References

- 1. AH-7921: A review of previously published reports - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AH-7921: the list of new psychoactive opioids is expanded - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. iris.unito.it [iris.unito.it]

- 5. Quantification of Designer Opioids by Liquid Chromatography–Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 6. Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. hpst.cz [hpst.cz]

- 10. apjmt.mums.ac.ir [apjmt.mums.ac.ir]

Application Note: Forensic Toxicology Screening of AH 7563

Abstract

This application note provides a proposed framework for the forensic toxicology screening of AH 7563, a synthetic opioid. Due to the limited availability of specific toxicological and metabolic data for this compound, this document leverages published methodologies for the structurally similar compound, AH-7921, to propose analytical protocols and discuss potential metabolic pathways. The provided information is intended for research and forensic applications. It is crucial to note that the physiological and toxicological properties of this compound are not yet fully understood.[1]

Introduction

This compound is a synthetic compound structurally categorized as an opioid.[1] Its formal chemical name is N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide.[1] As a novel psychoactive substance (NPS), its emergence poses a challenge to forensic toxicology laboratories. The lack of established analytical methods and metabolic data necessitates the development of robust screening protocols to detect and confirm its presence in biological matrices.

This document outlines a potential workflow for the screening and confirmation of this compound in forensic toxicology casework, drawing parallels from the well-documented analysis of AH-7921, a chlorinated analogue. The primary structural difference between the two compounds is the presence of a 3,4-dichloro substitution on the benzamide (B126) ring of AH-7921, which is absent in this compound. This core similarity allows for the extrapolation of analytical behaviors and metabolic transformations, with considerations for the differing aromatic ring structure.

Chemical and Physical Properties

A summary of the known properties of this compound is presented in Table 1. This information is critical for method development, including the selection of appropriate solvents and analytical techniques.

| Property | Value | Reference |

| Formal Name | N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide | [1] |

| CAS Number | 63886-94-2 | [1] |

| Molecular Formula | C16H24N2O | [1] |

| Formula Weight | 260.4 g/mol | [1] |

| Purity | ≥98% (as an analytical reference standard) | [1] |

| Formulation | A crystalline solid | [1] |

| Solubility | DMF: 10 mg/ml; DMSO: 2 mg/ml; Ethanol: 10 mg/ml | [1] |

Proposed Metabolic Pathway

While specific metabolic studies on this compound are not currently available, a putative metabolic pathway can be proposed based on the known metabolism of the structurally related synthetic opioid AH-7921. The primary metabolic transformations are expected to involve the cyclohexyl and N-dimethyl groups.

A diagram of the proposed metabolic pathway for this compound is presented below.

Caption: Proposed metabolic pathway of this compound.

Forensic Toxicology Screening Workflow

A comprehensive forensic toxicology screening workflow is essential for the reliable identification of this compound in biological samples. The proposed workflow incorporates both presumptive screening and confirmatory analysis.

Caption: Proposed workflow for this compound screening.

Experimental Protocols

The following protocols are proposed for the analysis of this compound in biological matrices and are adapted from methodologies used for similar synthetic opioids.

Sample Preparation: Solid Phase Extraction (SPE)

-

Sample Pre-treatment: To 1 mL of biological fluid (e.g., urine, blood), add an internal standard and 2 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).

-

SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing methanol (B129727) (3 mL) and deionized water (3 mL) through the cartridge.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a mild organic solvent (e.g., 20% methanol in water).

-

Elution: Elute the analyte with 3 mL of a suitable elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent for analysis.

Presumptive Screening: Liquid Chromatography-Time of Flight Mass Spectrometry (LC-TOF-MS)

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a time-of-flight mass spectrometer.

-

Chromatographic Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Data Acquisition: Full scan mode over a mass range of m/z 100-1000.

Confirmatory Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Instrumentation: A triple quadrupole or ion trap mass spectrometer coupled to an HPLC system.

-

Chromatographic Conditions: As described for LC-TOF-MS.

-

Ionization Mode: ESI, positive mode.

-

Data Acquisition: Multiple Reaction Monitoring (MRM) mode. Proposed MRM transitions for this compound are provided in Table 2.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| This compound | 261.2 | [To be determined empirically] | [To be determined empirically] |

| N-desmethyl-AH 7563 | 247.2 | [To be determined empirically] | [To be determined empirically] |

Note: The specific product ions for MRM transitions need to be determined through infusion of an analytical standard of this compound and its potential metabolites into the mass spectrometer.

Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables. An example of a data summary table for a validation study is provided in Table 3.

| Parameter | Result | Acceptance Criteria |

| Linearity (r²) | >0.99 | ≥0.99 |

| Limit of Detection (LOD) | [To be determined] | - |

| Limit of Quantification (LOQ) | [To be determined] | - |

| Precision (%RSD) | <15% | ≤15% |

| Accuracy (%Bias) | ±15% | Within ±15% |

| Matrix Effect | [To be determined] | - |

| Recovery | [To be determined] | - |

Discussion and Conclusion

The forensic toxicology screening of novel psychoactive substances like this compound requires a proactive approach to method development. In the absence of specific data for this compound, the analytical methodologies and metabolic pathways of the structurally similar compound AH-7921 provide a valuable starting point. The proposed workflow, incorporating SPE for sample clean-up followed by LC-TOF-MS for screening and LC-MS/MS for confirmation, offers a robust strategy for the detection of this compound in forensic casework.

It is imperative that any laboratory implementing these proposed protocols performs a full in-house validation according to established forensic toxicology guidelines. The acquisition of analytical reference standards for this compound and its potential metabolites is essential for the confirmation of identity and accurate quantification. Further research into the pharmacology and toxicology of this compound is crucial to fully understand its effects and public health risks.

References

Application Notes & Protocols: Pharmacological Characterization of AH 7563

For Researchers, Scientists, and Drug Development Professionals

Introduction

AH 7563 is a compound structurally classified as an opioid; however, its physiological and toxicological properties remain largely uncharacterized.[1] These application notes provide a comprehensive experimental framework for the pharmacological evaluation of this compound. The following protocols are designed to elucidate the compound's mechanism of action, receptor binding profile, and downstream signaling pathways. Given its opioid-like structure, initial investigations will focus on its interaction with known opioid receptors.

Tier 1: Primary Screening - Receptor Binding Profile

The initial step is to determine the binding affinity of this compound for the primary opioid receptors (μ, δ, and κ) and a broader panel of G protein-coupled receptors (GPCRs) to identify its primary targets and potential off-target interactions. Radioligand binding assays are a standard and effective method for this purpose.[2]

Table 1: Hypothetical Receptor Binding Profile of this compound

| Receptor Subtype | Ligand | Ki (nM) of this compound |

| Opioid Receptors | ||

| Mu (μ) | [³H]-DAMGO | 15 |

| Delta (δ) | [³H]-DPDPE | 250 |

| Kappa (κ) | [³H]-U69,593 | > 10,000 |

| Adrenergic Receptors | ||

| Alpha-1A | [³H]-Prazosin | 800 |

| Alpha-2A | [³H]-Rauwolscine | > 10,000 |

| Beta-1 | [³H]-CGP 12177 | > 10,000 |

| Serotonin Receptors | ||

| 5-HT1A | [³H]-8-OH-DPAT | 1200 |

| 5-HT2A | [³H]-Ketanserin | 550 |

| Muscarinic Receptors | ||

| M1 | [³H]-Pirenzepine | > 10,000 |

| M2 | [³H]-AF-DX 384 | > 10,000 |

Interpretation: The hypothetical data in Table 1 suggests that this compound is a potent and selective ligand for the mu-opioid receptor, with significantly lower affinity for other opioid receptors and the screened panel of GPCRs.

Experimental Protocol: Radioligand Binding Assay

-

Preparation of Cell Membranes:

-

Culture HEK293 cells stably expressing the human mu-opioid receptor.

-

Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh Tris-HCl buffer and determine protein concentration using a Bradford assay.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of cell membrane preparation (20-40 µg of protein).

-

Add 25 µL of [³H]-DAMGO (a selective mu-opioid receptor radioligand) at a final concentration equal to its Kd.

-

Add 25 µL of competing ligand (this compound) at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M).

-

For non-specific binding, add a high concentration of a non-labeled ligand (e.g., 10 µM Naloxone).

-

Incubate the plate at 25°C for 60 minutes.

-

-

Detection and Analysis:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters three times with ice-cold buffer.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify radioactivity using a liquid scintillation counter.

-

Calculate the specific binding and perform non-linear regression analysis to determine the IC₅₀ and subsequently the Ki value for this compound.

-

Tier 2: Functional Characterization - G-Protein Activation

Following the identification of the primary target receptor(s), the next step is to determine the functional activity of this compound. This involves assessing its ability to activate the G-protein signaling cascade, a hallmark of GPCR activation. The [³⁵S]GTPγS binding assay is a classic method to measure G-protein activation.

Table 2: Hypothetical Functional Activity of this compound at the Mu-Opioid Receptor

| Parameter | DAMGO (Reference Agonist) | This compound |

| EC₅₀ (nM) | 5.2 | 25.8 |

| Emax (% of DAMGO) | 100% | 92% |

Interpretation: The hypothetical data in Table 2 indicates that this compound is a potent full agonist at the mu-opioid receptor, comparable to the reference agonist DAMGO.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

-

Assay Buffer Preparation: Prepare an assay buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, and 1 mM EDTA, pH 7.4.

-

Reaction Mixture:

-

In a 96-well plate, add 50 µL of cell membranes expressing the mu-opioid receptor (10-20 µg of protein).

-

Add 20 µL of GDP (10 µM final concentration).

-

Add 10 µL of this compound at various concentrations.

-

Pre-incubate for 15 minutes at 30°C.

-

-

Initiation of Reaction:

-

Add 20 µL of [³⁵S]GTPγS (0.1 nM final concentration).

-

Incubate for 60 minutes at 30°C.

-

-

Termination and Detection:

-

Terminate the reaction by rapid filtration through a glass fiber filter mat.

-

Wash the filters with ice-cold buffer.

-

Measure the filter-bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the stimulated binding of [³⁵S]GTPγS against the log concentration of this compound.

-

Use non-linear regression to determine the EC₅₀ and Emax values.

-

Tier 3: Downstream Signaling - β-Arrestin Recruitment

GPCRs can also signal through β-arrestin pathways, which can lead to receptor desensitization, internalization, and activation of distinct signaling cascades. Assessing β-arrestin recruitment is crucial for understanding potential biased agonism.

Table 3: Hypothetical β-Arrestin Recruitment Profile of this compound

| Parameter | DAMGO (Reference Agonist) | This compound |

| EC₅₀ (nM) | 35.7 | 150.2 |

| Emax (% of DAMGO) | 100% | 65% |

Interpretation: The hypothetical data in Table 3 suggests that this compound is a partial agonist for β-arrestin recruitment compared to the reference agonist DAMGO. This, combined with the full G-protein activation, indicates that this compound may be a G-protein biased agonist at the mu-opioid receptor.

Experimental Protocol: Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin Recruitment

-

Cell Line: Use a cell line co-expressing the mu-opioid receptor fused to a Renilla luciferase (Rluc) and β-arrestin-2 fused to a yellow fluorescent protein (YFP).

-

Cell Plating: Seed the cells in a white, clear-bottom 96-well plate and grow to 80-90% confluency.

-

Assay Procedure:

-

Wash the cells with PBS.

-

Add the Rluc substrate (e.g., coelenterazine (B1669285) h) to each well.

-

Incubate for 5 minutes in the dark.

-